![molecular formula C20H25NO4S2 B2697829 4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034355-86-5](/img/structure/B2697829.png)
4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydropyran ring could be formed via a cyclization reaction . The sulfonamide group could be introduced via a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydropyran ring is a six-membered ring containing an oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be cleaved under acidic conditions . The sulfonamide group could undergo hydrolysis to form a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Medicinal Chemistry Applications
- Enzyme Inhibition for Disease Treatment : Compounds with pyrazoline and sulfonamide pharmacophores, including structures similar to the specified chemical, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These enzymes are therapeutic targets for conditions like glaucoma, edema, and neurological disorders. The synthesized compounds demonstrated potent inhibitory activities with low cytotoxicity, suggesting their potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).
Corrosion Inhibition
- Protection of Metals : Pyran derivatives, including those structurally related to the queried compound, have been studied for their effectiveness in mitigating corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, suggesting their potential application in industrial settings to protect metal infrastructure against acid corrosion (Saranya et al., 2020).
Material Science
- Development of Proton Exchange Membranes : Research on sulfonated poly(arylene ether sulfone) copolymers, which may incorporate similar sulfonamide moieties, has shown promising applications in fuel cell technology. These materials exhibit high proton conductivity, essential for efficient energy conversion in fuel cells (Kim et al., 2008).
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-24-18-6-2-16(3-7-18)17-4-8-20(9-5-17)27(22,23)21-12-15-26-19-10-13-25-14-11-19/h2-9,19,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIORLJDBASKSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide |
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